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nitrobenzoate

Cat. No.: B181345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Chemical Entity
Methyl 2-acetamido-3-nitrobenzoate is a substituted aromatic compound with the chemical

formula C₁₀H₁₀N₂O₅.[1] As a niche molecule, it holds potential interest for researchers in

medicinal chemistry and synthetic organic chemistry. Its structure, featuring an acetamido

group and a nitro group ortho and meta, respectively, to a methyl ester on a benzene ring,

presents a unique electronic and steric environment. This arrangement makes it a potential

precursor or building block for more complex heterocyclic systems or as a scaffold for

developing novel bioactive agents. The strategic placement of the nitro group allows for its

reduction to an amine, opening a pathway for a variety of subsequent chemical modifications.

This guide aims to provide a consolidated overview of the known physical properties of Methyl
2-acetamido-3-nitrobenzoate, alongside a discussion on the practical and theoretical

considerations for its handling and characterization. However, it is crucial to note that

comprehensive experimental data for this specific compound is not widely available in peer-

reviewed literature. Much of the available information is confined to chemical supplier

databases.

Core Physical and Chemical Properties
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A foundational understanding of a compound's physical properties is paramount for its

application in a research and development setting. These properties dictate the conditions

required for storage, handling, and reaction setups.

Identity and Structure
IUPAC Name: methyl 2-(acetylamino)-3-nitrobenzoate[1]

CAS Number: 95067-27-9[1]

Molecular Formula: C₁₀H₁₀N₂O₅[1]

Molecular Weight: 238.20 g/mol [1]

Canonical SMILES: COC(=O)C1=C(NC(C)=O)C=CC=C1[O-][1]

The structural arrangement of the functional groups is key to the molecule's reactivity. The

electron-withdrawing nature of both the nitro group and the methyl ester will deactivate the

aromatic ring towards electrophilic substitution, while the acetamido group is an activating,

ortho-para directing group. The interplay of these electronic effects, combined with steric

hindrance, will govern the outcomes of further chemical transformations.

Physicochemical Data
A summary of the available quantitative data is presented below. It is important to note the

significant gaps in publicly available, experimentally verified data.

Physical Property Value Source(s)

Melting Point 120-122 °C Vendor Data

Boiling Point Not available -

Density Not available -

Solubility Not available -

The melting point of 120-122 °C suggests that Methyl 2-acetamido-3-nitrobenzoate is a solid

at room temperature. The lack of boiling point data is common for complex organic molecules
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that may decompose at elevated temperatures before boiling. Information regarding solubility is

critical for experimental design, including choosing appropriate solvents for reactions,

purification, and analytical characterization. While not explicitly documented, based on its

structure, it is reasonable to predict moderate solubility in polar organic solvents like

dichloromethane, ethyl acetate, and acetone, and poor solubility in water and nonpolar solvents

like hexane.

Spectroscopic Characterization: A Predictive
Analysis
While specific, published experimental spectra for Methyl 2-acetamido-3-nitrobenzoate are

not readily available, we can predict the expected spectral features based on its functional

groups. This predictive analysis is an essential tool for chemists to provisionally identify the

compound during synthesis and purification.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The expected characteristic absorption peaks for Methyl 2-acetamido-3-
nitrobenzoate would include:

N-H Stretch (Amide): A peak around 3300 cm⁻¹.

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 3100-3000 cm⁻¹ (aromatic) and

just below 3000 cm⁻¹ (methyl groups).

C=O Stretch (Ester and Amide): Two distinct carbonyl peaks would be expected. The ester

carbonyl typically appears around 1730-1715 cm⁻¹, while the amide I band is usually found

between 1680-1630 cm⁻¹.

N-O Stretch (Nitro group): Two strong, characteristic peaks are expected for the asymmetric

and symmetric stretching of the nitro group, typically around 1550-1500 cm⁻¹ and 1360-1300

cm⁻¹, respectively.

C-O Stretch (Ester): Peaks in the region of 1300-1000 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment

of the atoms within a molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the

aromatic protons, the N-H proton of the amide, the methyl protons of the acetamido group,

and the methyl protons of the ester. The aromatic protons would likely appear as complex

multiplets in the downfield region (around 7.0-8.5 ppm). The amide proton would be a broad

singlet, and its chemical shift would be concentration-dependent. The two methyl groups

would each appear as sharp singlets, likely in the regions of 2.0-2.5 ppm (acetamido) and

3.5-4.0 ppm (ester).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon

atoms in the unique chemical environments of the molecule. The carbonyl carbons of the

ester and amide would be the most downfield signals (typically >160 ppm). The aromatic

carbons would appear in the 110-150 ppm range, with the carbons attached to the nitro and

ester groups being more deshielded. The two methyl carbons would be the most upfield

signals.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments. For Methyl 2-acetamido-3-nitrobenzoate, the molecular ion peak [M]⁺ would be

expected at m/z 238. Common fragmentation patterns would likely involve the loss of the

methoxy group (-OCH₃) from the ester, the loss of the acetyl group (-COCH₃), and potentially

the loss of the nitro group (-NO₂).

Experimental Protocols: A General Approach to
Synthesis and Analysis
Given the absence of a specific, detailed synthesis protocol in the literature for Methyl 2-
acetamido-3-nitrobenzoate, a plausible synthetic route would involve the acetylation of the

corresponding amine, Methyl 2-amino-3-nitrobenzoate. The synthesis of this precursor is

documented.[2]
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Hypothetical Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis and purification of the title

compound from its amino precursor.
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Hypothetical Synthesis and Purification Workflow
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Caption: Hypothetical workflow for synthesis and characterization.
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Step-by-Step Methodology (Acetylation):

Dissolution: Dissolve Methyl 2-amino-3-nitrobenzoate in a suitable solvent such as pyridine

or glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

Reagent Addition: Cool the solution in an ice bath and slowly add acetic anhydride dropwise

with continuous stirring.

Reaction: Allow the reaction to warm to room temperature and stir for several hours. The

progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, carefully pour the mixture into ice water to

precipitate the crude product.

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

Purification: The crude product would then be purified, likely by recrystallization from a

suitable solvent such as ethanol or a mixture of ethyl acetate and hexane, to yield the pure

Methyl 2-acetamido-3-nitrobenzoate.

Safety and Handling
As with any chemical, proper safety precautions must be observed when handling Methyl 2-
acetamido-3-nitrobenzoate.

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab

coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of

any dust or vapors. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion and Future Outlook
Methyl 2-acetamido-3-nitrobenzoate represents a chemical entity with potential for further

exploration in synthetic and medicinal chemistry. This guide has collated the available physical
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property data and provided a predictive framework for its spectroscopic characterization. The

significant gaps in the experimental data highlight an opportunity for researchers to contribute

to the body of chemical knowledge by performing a full characterization of this compound and

publishing the results. Such work would be invaluable for enabling its broader use in drug

discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. METHYL 2-ACETAMIDO-3-NITROBENZOATE | CAS 95067-27-9 [matrix-fine-
chemicals.com]

2. prepchem.com [prepchem.com]

To cite this document: BenchChem. [An In-Depth Technical Guide to Methyl 2-acetamido-3-
nitrobenzoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181345#physical-properties-of-methyl-2-acetamido-
3-nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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